(3R)-3-(Benzenesulfonyl)pyrrolidine
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Overview
Description
“(3R)-3-(Benzenesulfonyl)pyrrolidine” is a building block used in various chemical reactions . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of “(3R)-3-(Benzenesulfonyl)pyrrolidine” is C10H13NO2S . Its molecular weight is 211.28 g/mol . The canonical SMILES structure is C1CNCC1S(=O)(=O)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
“(3R)-3-(Benzenesulfonyl)pyrrolidine” has a boiling point of 397.7±42.0 C . It has 3 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Stereoselective Synthesis
The compound has been utilized in the regio- and stereoselective opening of epoxides, leading to the synthesis of enantiomeric pyrrolidines and their analogs. This process highlights its role in creating complex molecules with high chiral purity, essential for drug development and other applications (Díez et al., 2002).
Cycloaddition Reactions
(3R)-3-(Benzenesulfonyl)pyrrolidine derivatives have been involved in [3 + 2] cycloaddition reactions, producing novel classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are valuable for constructing diverse heterocyclic frameworks, which are foundational in medicinal chemistry and agrochemical research (Gao & Lam, 2008).
Ethylene Polymerization
In the field of material science, (3R)-3-(Benzenesulfonyl)pyrrolidine-based palladium alkyl complexes have been used in ethylene polymerization, leading to linear polyethylene with specific branching and molecular weight characteristics. This has implications for creating tailored polymeric materials for various industrial applications (Vela et al., 2007).
Synthesis of Hydroxylated Pyrrolidines
The compound also serves in the synthesis of hydroxylated pyrrolidines, which are significant in the development of pharmaceuticals and biologically active molecules. This showcases its versatility in introducing functional groups and complexity into cyclic amine frameworks (Verma et al., 2002).
Asymmetric Synthesis of Azasugars
Furthermore, it has been instrumental in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, key intermediates for producing pyrrolidine azasugars. These compounds are of interest due to their potential therapeutic applications, including as glycosidase inhibitors (Huang Pei-qiang, 2011).
Future Directions
properties
IUPAC Name |
(3R)-3-(benzenesulfonyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Phenylsulfonyl)pyrrolidine |
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